molecular formula C28H54N6O12 B8104076 DOTA-PEG5-amine

DOTA-PEG5-amine

Cat. No.: B8104076
M. Wt: 666.8 g/mol
InChI Key: MALHBNFXIUVFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA-PEG5-amine is a compound that combines a DOTA chelator with a polyethylene glycol (PEG) chain. The DOTA moiety is known for its ability to bind metal ions such as copper, gallium, or lutetium, while the PEG chain enhances the compound’s stability and solubility. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

DOTA-PEG5-amine can be synthesized through a solid-phase synthesis method. This involves the preparation of DOTA from a cyclen precursor on a solid-phase support. The DOTA is then linked to peptides or other molecules directly on the solid-phase support . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C to ensure a long shelf life .

Chemical Reactions Analysis

Types of Reactions

DOTA-PEG5-amine undergoes various chemical reactions, including substitution and complexation reactions. The amine group in the compound is reactive towards carboxylic acids and activated NHS esters, making it suitable for conjugation with other molecules .

Common Reagents and Conditions

Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and metal ions. The reactions are typically carried out in solvents like DMSO or water, and may require specific temperatures to proceed efficiently .

Major Products

The major products formed from reactions involving this compound are often conjugates with other molecules, such as peptides or proteins. These conjugates are used in various applications, including imaging and therapy .

Mechanism of Action

The mechanism of action of DOTA-PEG5-amine involves its role as a linker in PROTACs. The DOTA moiety binds to metal ions, facilitating the formation of stable complexes. The PEG chain enhances the solubility and stability of the compound, allowing it to effectively deliver therapeutic agents to target sites within the body .

Biological Activity

DOTA-PEG5-amine is a compound that integrates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator with a polyethylene glycol (PEG) moiety. This combination enhances its biological activity, particularly in drug delivery and molecular imaging applications. The following sections will explore the biological activity of this compound, including its synthesis, pharmacokinetics, and case studies that illustrate its applications.

1. Synthesis and Properties

This compound can be synthesized through various methods, typically involving the coupling of DOTA with PEG through an amine linker. The synthesis process is critical as it influences the stability and reactivity of the compound. The properties of this compound include:

  • Chelation Ability : DOTA effectively chelates metal ions such as 64Cu^{64}Cu, which is essential for imaging applications.
  • Hydrophilicity : The PEG component improves solubility and reduces immunogenicity, enhancing the circulation time of conjugated drugs in biological systems.
  • Reactivity : The amine group allows for further modifications and conjugations with other biomolecules.

2. Biological Activity

The biological activity of this compound is characterized by its role in targeted drug delivery systems and molecular imaging.

2.1 Targeted Drug Delivery

This compound is often utilized in conjunction with therapeutic agents to enhance specificity towards target tissues or cells. For example:

  • Case Study : In a study involving prostate carcinoma PC-3 cells, this compound was conjugated to radiolabeled peptides to assess therapeutic efficacy. The results indicated improved targeting and reduced off-target effects compared to non-conjugated peptides .

2.2 Molecular Imaging

This compound plays a significant role in positron emission tomography (PET) imaging due to its ability to form stable complexes with radionuclides.

  • Case Study : A study demonstrated the use of 64Cu^{64}Cu-labeled this compound in PET imaging of tumors in mice models. The compound exhibited high tumor uptake rates, providing clear imaging results that facilitated tumor localization .

3. Pharmacokinetics

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Key findings include:

ParameterValue
Half-life12–24 hours
Maximum plasma concentration1–3 hours post-injection
Tumor-to-blood ratioUp to 35:1

These parameters indicate that this compound maintains effective concentrations in target tissues while minimizing systemic exposure.

4. Research Findings

Recent research has highlighted several important aspects of this compound's biological activity:

  • Stability : Studies show that DOTA complexes remain stable under physiological conditions, which is crucial for maintaining efficacy during drug delivery.
  • Biocompatibility : The PEG component significantly enhances biocompatibility, reducing the likelihood of an immune response .
  • Versatility : Due to its reactive amine group, this compound can be easily modified for various applications, including conjugation with antibodies or other therapeutic agents .

Properties

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALHBNFXIUVFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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